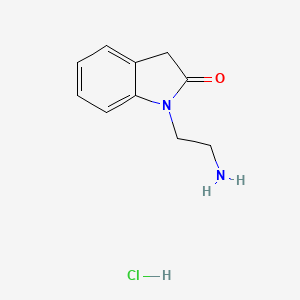
1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines, such as “1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride”, are derivatives of ammonia in which one or more of the hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, amines can be synthesized through various methods. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom that is sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees . The specific structure of “this compound” would depend on the specific arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving amines can vary widely. For example, in a study involving 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, the reductive amination of this diazole with carbohydrates was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their specific structure. For instance, the compound 1-(2-aminoethyl) piperaziniumtrichlorocuprate(II) monohydrate was found to have a maximum magnetic susceptibility around 4 K .Scientific Research Applications
Organic Chemistry and Synthesis
Indole Synthesis
Indole alkaloids, including compounds like "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," have spurred interest in organic synthesis, leading to the development of new methods for indole synthesis. These methods are crucial for the preparation of indoles, which are foundational structures in many natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) provides a classification of all indole syntheses, highlighting the continuous innovation in this area and its significance in organic chemistry (Taber & Tirunahari, 2011).
Pharmacology and Biomedical Research
Anticancer Properties
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in preclinical antitumor efficacy across several cancer models. Although not the same compound, the study on FTY720, related by structure, suggests the potential of indole derivatives, including "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," in cancer therapy. This highlights the broader relevance of indole derivatives in pharmacological research, indicating a pathway for the exploration of "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride" in cancer research (Zhang et al., 2013).
Agricultural and Nutritional Sciences
Tryptophan Metabolism and Agricultural Biotechnology
Mimosine, an analog to tryptophan and structurally related to "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," has been investigated for its various biological activities, including its role in agriculture and potential for phytoremediation. These studies on mimosine and its biological activities could inform research on "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," especially in agricultural biotechnology and environmental science (Nguyen & Tawata, 2016).
Mechanism of Action
The mechanism of action of amines can vary depending on their specific structure and the context in which they are used. For example, N-(2-Aminoethyl)-1-aziridineethanamine, an experimental angiotensin converting enzyme 2 inhibitor, was investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-3H-indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXCDJWPPBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416229-81-5 |
Source


|
| Record name | 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)
![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
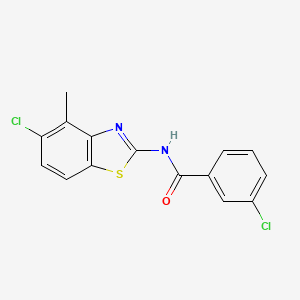
![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)
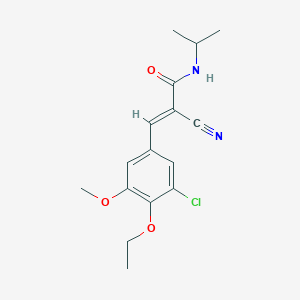
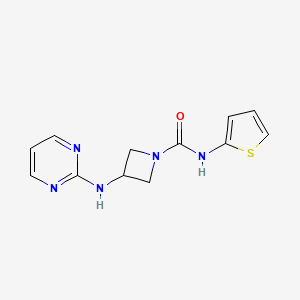
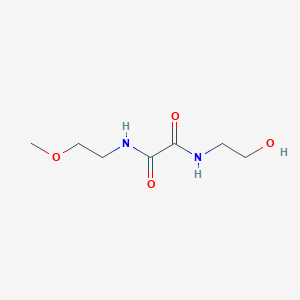
![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)
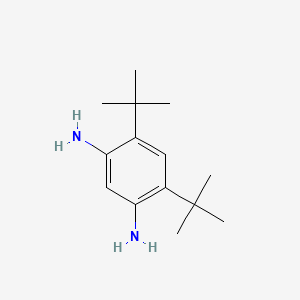
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)